molecular formula C10H12Cl3NS B1457818 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864054-12-5

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B1457818
CAS No.: 1864054-12-5
M. Wt: 284.6 g/mol
InChI Key: JZKWXWLBZKMNGM-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NS. It is characterized by the presence of a pyrrolidine ring bonded to a 2,6-dichlorophenylsulfanyl group. This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s function and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses that produce the desired effects without causing significant toxicity. At very high doses, the compound can cause adverse effects, such as organ damage or altered physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in specific metabolic reactions, leading to changes in the concentration of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for the compound’s efficacy, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 2,6-dichlorothiophenol with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine
  • 2,6-Dichlorothiophenol
  • Pyrrolidine derivatives

Uniqueness

3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 2,6-dichlorophenylsulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NS.ClH/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWXWLBZKMNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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